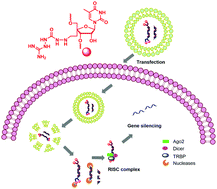4′-Guanidinium-modified siRNA: a molecular tool to control RNAi activity through RISC priming and selective antisense strand loading†
Chemical Communications Pub Date: 2019-07-05 DOI: 10.1039/C9CC04141A
Abstract
We designed novel 4′-C-guanidinocarbohydrazidomethyl-5-methyl uridine (GMU) modified small interfering RNA (siRNA) and evaluated its biophysical and biochemical properties. Incorporation of GMU units significantly increased the thermodynamic stability as well as the enzymatic stability against nucleases in human serum. A gene silencing experiment indicated that GMU modfied siRNA (siRNA6) resulted in ≈4.9-fold more efficient knockdown than unmodified siRNA.

Recommended Literature
- [1] Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†
- [2] Cementitious materials modified with hematite nanoparticles for enhanced cement hydration and uranium immobilization
- [3] Calibration set selection method based on the “M + N” theory: application to non-invasive measurement by dynamic spectrum
- [4] Calcifying Coccolithophore: An Evolutionary Advantage Against Extracellular Oxidative Damage
- [5] CDASE—A reliable scheme to explain the reactivity sequence between Diels–Alder pairs†
- [6] Cellulose-supported chiral rhodium nanoparticles as sustainable heterogeneous catalysts for asymmetric carbon–carbon bond-forming reactions†
- [7] Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds†
- [8] Cancer antigen 125 detection using the plasmon resonance scattering properties of gold nanorods†
- [9] Bacteriological
- [10] Characterization and simultaneous quantification of seven triterpenoid saponins in different parts of Xanthoceras sorbifolia Bunge by HPLC-ESI-TOF










